5-Ethoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid
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Overview
Description
Pyrazoles are five-membered heterocyclic molecules with two nitrogens in the structure . They have been successfully developed and studied for their anti-inflammatory, anti-convulsant, anti-cancer, ACE inhibitor, anti-viral and anti-microbial studies .
Synthesis Analysis
Pyrazole derivatives are synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole has a five-membered aromatic ring structure containing two vicinal nitrogen atoms, an acidic pyrrole-like nitrogen with a lone pair of electrons involved in aromaticity, a basic sp^2-hybridized pyridine-like nitrogen and three carbon atoms .Chemical Reactions Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific structure. Tools like ProtParam can be used to compute various physical and chemical parameters for a given protein sequence.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-ethoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-16-10(15)7-5-8(9(13)14)12(11-7)6(2)3/h5-6H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKKLCJEAGYSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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